molecular formula C16H20N2O B2840163 (2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025242-61-8

(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2840163
CAS No.: 1025242-61-8
M. Wt: 256.349
InChI Key: VRQITRYTLRXCDT-OUKQBFOZSA-N
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Description

(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanoyl chloride with 3-(ethylphenylamino)prop-2-enenitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile
  • 2-(2,2-Dimethylpropanoyl)-3-(methylphenylamino)prop-2-enenitrile

Uniqueness

(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of the ethylphenylamino group, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

(2E)-2-[(N-ethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-5-18(14-9-7-6-8-10-14)12-13(11-17)15(19)16(2,3)4/h6-10,12H,5H2,1-4H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQITRYTLRXCDT-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C=C(C#N)C(=O)C(C)(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(/C=C(\C#N)/C(=O)C(C)(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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